molecular formula C8H12F3NO2 B13223892 2-[2-(Trifluoromethyl)piperidin-3-YL]acetic acid

2-[2-(Trifluoromethyl)piperidin-3-YL]acetic acid

Cat. No.: B13223892
M. Wt: 211.18 g/mol
InChI Key: LOSKUUZNXGRNTK-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethyl)piperidin-3-YL]acetic acid is a synthetic organic compound that features a piperidine ring substituted with a trifluoromethyl group and an acetic acid moiety. This compound is of interest due to its unique chemical structure, which imparts specific physicochemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Trifluoromethyl)piperidin-3-YL]acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Acetic Acid Moiety: This can be achieved through carboxylation reactions or by using acetic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions. For example:

  • Reagent : Potassium permanganate (KMnO₄) in acidic or neutral media.

  • Conditions : Aqueous H₂SO₄, 60–80°C.

  • Product : Formation of CO₂ and degradation products via decarboxylation pathways .

The trifluoromethyl group remains inert under most oxidative conditions due to the stability of C–F bonds .

Reduction Reactions

The acetic acid moiety can be reduced to primary alcohols or aldehydes:

Reaction TypeReagent/ConditionsProductYieldSource
Carboxylic acid → AlcoholLiAlH₄ in dry THF, 0°C to RT2-[2-(Trifluoromethyl)piperidin-3-yl]ethanol72%
Carboxylic acid → AldehydeBH₃·THF, followed by oxidative workupCorresponding aldehyde58%

Substitution Reactions

The piperidine nitrogen participates in nucleophilic substitution reactions:

Coupling Reactions

Palladium-catalyzed cross-coupling reactions modify the piperidine or acetic acid moieties:

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki–Miyaura CouplingPd(PPh₃)₄, arylboronic acid, K₂CO₃, DMEAryl-substituted piperidine derivatives65%
Buchwald–Hartwig AminationPd₂(dba)₃, Xantphos, aryl halideN-Arylated analogs70%

Cyclization and Ring-Opening

The piperidine ring participates in acid-mediated cyclization:

  • TFA-Mediated Cyclization : Forms bicyclic structures under reflux conditions (75–80°C) .

  • Ring-Opening : Reacts with strong bases (e.g., LDA) at low temperatures (−78°C) to generate open-chain intermediates .

Esterification and Hydrolysis

The carboxylic acid is esterified using standard protocols:

EsterificationReagents/ConditionsProductYieldSource
Methyl ester formationCH₃OH, H₂SO₄ (cat.), refluxMethyl ester89%
Hydrolysis of ester6M HCl, 65°C, 12 hRegenerated carboxylic acid95%

Salt Formation

The basic piperidine nitrogen forms salts with acids:

  • Hydrochloride Salt : Reacts with HCl in Et₂O to yield a crystalline solid (m.p. 145–147°C) .

  • Trifluoroacetate Salt : Forms stable salts with TFA for purification .

Key Reactivity Insights

  • The trifluoromethyl group enhances electrophilicity at adjacent carbons, facilitating nucleophilic attacks .

  • The piperidine nitrogen ’s basicity (pKa ~10.5) allows for protonation or alkylation under mild conditions .

  • The acetic acid group serves as a versatile handle for derivatization via esterification, amidation, or reduction .

This compound’s multifunctional reactivity makes it valuable for pharmaceutical synthesis, particularly in constructing bioactive molecules with enhanced metabolic stability .

Scientific Research Applications

2-[2-(Trifluoromethyl)piperidin-3-YL]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which 2-[2-(Trifluoromethyl)piperidin-3-YL]acetic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Trifluoromethyl)piperidin-3-YL]ethanol: Similar structure but with an ethanol moiety instead of acetic acid.

    3-(Trifluoromethyl)piperidine: Lacks the acetic acid group, making it less polar.

Uniqueness

2-[2-(Trifluoromethyl)piperidin-3-YL]acetic acid is unique due to the combination of the trifluoromethyl group and the acetic acid moiety, which imparts specific chemical and biological properties not found in similar compounds.

This compound’s unique structure and properties make it a valuable subject of study in various fields of scientific research.

Biological Activity

2-[2-(Trifluoromethyl)piperidin-3-YL]acetic acid is a compound of interest due to its unique structural features, particularly the trifluoromethyl group attached to a piperidine ring. This compound has been studied for its potential biological activities, including interactions with various biological targets that may influence metabolic pathways and enzyme activities.

Structural Characteristics

The molecular formula of this compound is C₉H₁₄F₃N, with a molecular weight of approximately 201.22 g/mol. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy in biological systems. The presence of the piperidine structure is significant, as piperidine derivatives are known for their diverse pharmacological activities.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts. The introduction of this functional group can significantly alter the pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.

Key Biological Activities

  • Enzyme Modulation : this compound has been shown to interact with specific enzymes, modulating their activity and influencing metabolic pathways crucial for various physiological processes.
  • Anticancer Properties : Similar piperidine derivatives have demonstrated anticancer activities through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation . The potential for this compound to exhibit similar effects warrants further investigation.
  • Neuropharmacological Effects : There is evidence suggesting that piperidine derivatives can affect neurotransmitter systems, potentially leading to applications in treating central nervous system disorders . This highlights the importance of exploring the neuropharmacological profile of this compound.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Inhibition of Enzymatic Activity : A study reported that similar trifluoromethyl-containing compounds exhibited significant inhibition of enzymes involved in metabolic pathways associated with cancer progression . This suggests that this compound may also possess similar inhibitory properties.
  • Cytotoxicity in Cancer Cell Lines : Research on related piperidine compounds indicated notable cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) . Such findings suggest that this compound could be evaluated for its anticancer potential.

Research Findings

Recent studies have focused on the synthesis and evaluation of biological activities of trifluoromethyl-containing compounds. These investigations have highlighted:

  • Enhanced Lipophilicity : The trifluoromethyl group significantly increases the lipophilicity of compounds, which can enhance their interaction with biological membranes and improve their pharmacological profiles .
  • Diverse Pharmacological Profiles : Compounds with similar structures have demonstrated a wide range of pharmacological effects, including anti-inflammatory and antimicrobial activities . This diversity underscores the potential therapeutic applications of this compound.

Properties

Molecular Formula

C8H12F3NO2

Molecular Weight

211.18 g/mol

IUPAC Name

2-[2-(trifluoromethyl)piperidin-3-yl]acetic acid

InChI

InChI=1S/C8H12F3NO2/c9-8(10,11)7-5(4-6(13)14)2-1-3-12-7/h5,7,12H,1-4H2,(H,13,14)

InChI Key

LOSKUUZNXGRNTK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(NC1)C(F)(F)F)CC(=O)O

Origin of Product

United States

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